Dimethylglyoxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQDUKBUKFFRO-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] | |
| Record name | Dimethylglyoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1964 | |
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Vapor Pressure |
0.00069 [mmHg] | |
| Record name | Dimethylglyoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1964 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17117-97-4, 95-45-4 | |
| Record name | Dimethylglyoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017117974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanedione, 2,3-dioxime | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedione dioxime | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIMETHYLGLYOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2971MFT1KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Historical and Foundational Aspects of Dimethylglyoxime Research
Early Discoveries and Seminal Contributions to Dimethylglyoxime (B607122) Chemistry
The history of this compound in analytical science began in 1905 with the work of the Russian chemist Lev Aleksandrovich Chugaev. chemedx.orgsenescyt.gob.ecquora.comwikipedia.org His discovery that this compound (dmgH₂) could react with nickel(II) ions to form a vividly colored scarlet or cherry-red solid was a landmark achievement. chemedx.org This reaction was not only highly sensitive but also specific, leading to the development of one of the first selective "spot test" reagents for identifying a metal ion. chemedx.orgsenescyt.gob.ec In recognition of his foundational work, this compound became widely known as "Chugaev's reagent". chemedx.orgwikipedia.orgtestbook.com Chugaev's investigation was part of a broader effort to study organic compounds capable of forming stable complexes with transition metals, and his findings were instrumental in pioneering the use of organic reagents in analytical chemistry. senescyt.gob.ec
Evolution of this compound as a Key Reagent in Analytical Chemistry
Following Chugaev's initial report, this compound rapidly became one of the most important organic reagents in analytical chemistry. geeksforgeeks.orgcollegedunia.compw.livebyjus.com Its utility extends beyond nickel to other metal ions, most notably palladium. wikipedia.orggeeksforgeeks.orglscollege.ac.in The compound's ability to act as a chelating agent, forming stable complexes with metals like nickel and palladium, underpins its analytical applications. geeksforgeeks.orgtestbook.com Over the years, its use has been refined for various analytical techniques, including qualitative detection, quantitative gravimetric analysis, and photometric methods. geeksforgeeks.orglscollege.ac.in
The initial and most famous application of this compound is the qualitative detection of nickel(II) ions. chemedx.orgvedantu.comyoutube.com The addition of an alcoholic solution of this compound to a neutral or ammoniacal solution containing Ni²⁺ ions produces a characteristic and voluminous bright cherry-red precipitate of nickel(II) dimethylglyoximate. chemedx.orgvedantu.com This reaction is exceptionally sensitive, allowing for the confirmation of nickel even at very low concentrations. chemedx.orgvedantu.com
Beyond qualitative tests, this compound is a crucial reagent for the quantitative detection of metals. It is widely used to determine palladium content, forming a yellow precipitate from dilute mineral acid solutions. scispace.comias.ac.in The distinct conditions required for the precipitation of nickel and palladium complexes allow for their analytical separation. scispace.com this compound has also been employed in combination with electroanalytical techniques like adsorptive stripping voltammetry for the quantification of trace amounts of palladium. conicet.gov.arconicet.gov.ar
Table 1: Key Analytical Applications of this compound
| Metal Ion | Analytical Method | Observation/Complex | pH/Conditions |
| Nickel(II) | Qualitative Spot Test | Bright, cherry-red precipitate | Neutral or ammoniacal solution |
| Nickel(II) | Gravimetric Analysis | Voluminous red precipitate of Ni(C₄H₇N₂O₂)₂ | pH 5 to 9, buffered solution bu.eduamrita.edutruman.edu |
| Palladium(II) | Gravimetric Analysis | Yellow precipitate of Pd(C₄H₇N₂O₂)₂ | Dilute mineral acid (e.g., HCl) scispace.comias.ac.in |
| Palladium(II) | Spectrophotometry | Yellow, water-insoluble chelate | pH 1.0 for maximum extraction researchgate.net |
The specificity and the insolubility of the resulting complexes led to the development of robust gravimetric methods for nickel and palladium determination. amrita.edusserc.org.uk In the gravimetric analysis of nickel, an alcoholic solution of this compound is added to a solution containing the nickel salt, which is then made slightly alkaline with ammonia (B1221849) to precipitate the nickel(II) dimethylglyoximate complex quantitatively. bu.eduamrita.eduwindows.net The formation of this red chelate is optimal in a solution buffered to a pH between 5 and 9. bu.edutruman.edu If the pH becomes too acidic, the equilibrium shifts, and the precipitate can dissolve. bu.edutruman.edu
The resulting precipitate is known to be very bulky, which requires careful control of the initial sample weight to ensure convenient handling. bu.edutruman.edu After precipitation, the complex is filtered, dried to a constant weight, and the mass of the nickel is calculated stoichiometrically from the weight of the precipitate. bu.edusserc.org.uk A similar principle is applied for the gravimetric determination of palladium, where the palladium this compound complex is precipitated from an acidic solution, filtered, and can be converted by ignition to metallic palladium, which is then weighed. iteh.aibbsq.bs To improve selectivity, masking agents such as citrate (B86180) or tartrate are sometimes added to prevent interference from other metal ions like iron or chromium.
Isomeric Considerations and Structural Elucidation Debates in Early this compound Studies
The structure of the nickel-dimethylglyoxime complex was a subject of early study. Based on chemical evidence, Brady and Muers proposed a structure for bis(this compound)nickel that featured strong intramolecular hydrogen bonds. rsc.org The planar configuration around the nickel ion was later supported by the isolation of cis- and trans-isomers of related complexes formed with asymmetrical glyoximes like benzylmethylglyoxime. rsc.org The nickel(II) ion in the complex has a square planar geometry and is coordinated to two this compound molecules. wikipedia.org Each this compound molecule acts as a bidentate ligand, binding through its two nitrogen atoms. pw.livelscollege.ac.in The two organic ligands are further linked by hydrogen bonds, creating a stable macrocyclic structure. wikipedia.org This specific arrangement contributes to the complex's insolubility, a key factor in its use for gravimetric analysis. rsc.org
Historical Context of this compound in Coordination Chemistry
The discovery and application of this compound occurred during a pivotal period in the history of chemistry, shortly after Alfred Werner proposed his foundational theory of coordination compounds in 1893. senescyt.gob.ecunacademy.combyjus.com Werner's theory introduced the concepts of primary (oxidation state) and secondary (coordination number) valencies, which determined the structure and stereochemistry of complex compounds. unacademy.combyjus.comgeeksforgeeks.org
This compound and its complexes served as excellent models for validating and illustrating these new ideas. senescyt.gob.ec The reaction of this compound with nickel(II) provided a classic example of chelation by a bidentate ligand. chemedx.orglscollege.ac.in The resulting nickel bis(dimethylglyoximate) complex, with its well-defined square planar geometry, became a textbook case used to explain the principles of coordination, ligand binding, and the spatial arrangement of ligands around a central metal ion. wikipedia.orgrsc.org Its study helped solidify the understanding of coordination chemistry and demonstrated the practical application of organic chelating agents in inorganic analysis. senescyt.gob.ec
Coordination Chemistry of Dimethylglyoxime
Ligand Properties of Dimethylglyoxime (B607122)
The utility of this compound as a ligand stems from its specific molecular structure, which features two oxime functional groups in close proximity. vedantu.com This arrangement facilitates strong and selective binding to metal centers.
This compound is classified as a bidentate ligand, meaning it can bind to a central metal ion through two separate donor atoms simultaneously. vedantu.comvedantu.comgeeksforgeeks.org The donor sites in this compound are the two nitrogen atoms of the oxime groups. vedantu.comgeeksforgeeks.org This dual coordination leads to the formation of a stable five-membered ring structure, a phenomenon known as chelation. vedantu.comvedantu.com The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands.
The most well-known example of this is the nickel(II) bis(dimethylglyoximate) complex, [Ni(dmgH)₂]. wikipedia.org In this complex, two dimethylglyoximate ligands coordinate to a central Ni²⁺ ion. byjus.comlscollege.ac.in The geometry of the nickel ion is square planar, with the nickel atom surrounded by the four nitrogen atoms from the two DMG ligands. wikipedia.orgvedantu.com This arrangement is further stabilized by strong intramolecular hydrogen bonds that form between the oxygen atom of one ligand and the hydroxyl hydrogen of the other. vedantu.comquora.com This combination of chelation and hydrogen bonding results in a highly stable and characteristically bright red, insoluble solid. wikipedia.orgchemeurope.com
Table 1: Structural Features of the Nickel-Dimethylglyoxime Complex [Ni(dmgH)₂]
| Feature | Description |
|---|---|
| Metal Ion | Nickel(II), Ni²⁺ |
| Ligand | Dimethylglyoximate (dmgH⁻) |
| Coordination Number | 4 |
| Geometry | Square Planar wikipedia.orgvedantu.com |
| Donor Atoms | Two nitrogen atoms from each of the two bidentate ligands vedantu.comgeeksforgeeks.org |
| Key Stabilizing Factors | Chelate ring formation, Intramolecular hydrogen bonding vedantu.comquora.com |
This compound can exist in different protonation states, which significantly influences its coordination ability. The neutral form of the ligand is abbreviated as dmgH₂. wikipedia.orgpw.live In this state, both oxime groups are fully protonated (-NOH). The anionic form, which has lost one proton, is abbreviated as dmgH⁻. wikipedia.orgpw.live
It is typically the conjugate base, the anionic dmgH⁻, that forms complexes with metal ions. chemeurope.com The formation of this anionic ligand is pH-dependent. In acidic solutions, the ligand remains in its neutral, protonated form (dmgH₂) and is less likely to coordinate effectively or cause precipitation. quora.com As the pH is raised, typically into a neutral or basic range (pH 5-9 for nickel), a proton is abstracted from one of the oxime's hydroxyl groups. vedantu.comquora.com This deprotonation generates the dmgH⁻ anion, which is a much stronger coordinating agent.
The reaction for the formation of the nickel complex illustrates this process clearly: Ni²⁺(aq) + 2dmgH₂ → [Ni(dmgH)₂] (s) + 2H⁺(aq) quora.comquora.com
This equilibrium shows that the formation of the solid complex is favored by the removal of H⁺ ions, which is achieved by adding a base such as ammonia (B1221849). vedantu.comquora.com The ammonia solution prevents the pH from falling too low, which would cause the complex to dissolve. vedantu.com Therefore, controlling the pH is crucial for the successful precipitation and quantification of metals like nickel using this compound. vedantu.comresearchgate.net
Oxime ligands, including this compound, exhibit amphoteric characteristics, meaning they can act as both an acid and a base. This dual reactivity is rooted in the structure of the oxime functional group (-C=N-OH).
Acidic Nature : The proton of the hydroxyl group (-OH) is weakly acidic and can be donated, especially in the presence of a base or when coordinating to a metal ion. quora.comat.ua The coordination of the oxime's nitrogen to a metal center can increase the acidity (decrease the pKa) of the hydroxyl proton, facilitating its removal to form the oximato anion (dmgH⁻). at.ua
Basic Nature : The nitrogen atom of the oxime group possesses a lone pair of electrons, which can accept a proton, demonstrating Brønsted-Lowry basicity. This nitrogen atom also acts as a Lewis base or nucleophile, donating its electron pair to form a coordinate bond with a metal ion. researchgate.netbohrium.com
This amphoteric nature is central to the coordination chemistry of this compound, allowing it to deprotonate to form a stable chelate with a metal ion under appropriate pH conditions.
Specific Metal-Dimethylglyoxime Complexes and Their Research Significance
This compound (dmgH₂) is a remarkably versatile ligand in coordination chemistry, renowned for its ability to form stable and often distinctively colored complexes with various transition metal ions. wikipedia.org The monoanionic form of the ligand, dimethylglyoximate (dmgH⁻), acts as a bidentate chelating agent, coordinating to metal centers through its two nitrogen atoms. truman.edu This chelating effect contributes significantly to the thermodynamic stability of the resulting complexes. dergipark.org.tr The research significance of these complexes spans from classical analytical chemistry to the modeling of complex bioinorganic systems.
Nickel(II)-Dimethylglyoxime Complexes
The reaction between nickel(II) ions and this compound is a cornerstone of qualitative and quantitative inorganic analysis. The resulting complex, nickel bis(dimethylglyoximate), is a vibrant, bright red solid with the formula Ni(dmgH)₂. wikipedia.org Its prominence stems from its high selectivity and insolubility, which allows for the efficient separation and quantification of nickel. wikipedia.orgiu.edu
Nickel(II) ions react with two equivalents of this compound in a neutral, mildly alkaline, or ammonia-buffered solution to form a flocculent, strawberry-red precipitate. truman.eduscielo.br The reaction is typically performed in a solution buffered to a pH between 5 and 9 to ensure the quantitative precipitation of the complex. truman.edu If the pH becomes too acidic, the equilibrium shifts, favoring the dissolution of the complex back into the solution. truman.edu
The structure of Ni(dmgH)₂ features a central nickel(II) ion in a square planar geometry. wikipedia.org The nickel ion is coordinated by the four nitrogen atoms of two dimethylglyoximate ligands. truman.edu A key feature contributing to the exceptional stability of this complex is the presence of strong intramolecular hydrogen bonds between the oxime groups of the two opposing ligands. semanticscholar.orgresearchgate.net These hydrogen bonds effectively create a macrocyclic-like structure around the metal ion, enhancing its thermodynamic stability. wikipedia.orgresearchgate.net The complex is very insoluble in water, a property that is fundamental to its use in gravimetric analysis. iu.edu The formation of this stable chelate is highly specific for nickel(II) in the presence of an ammonia or citrate (B86180) buffer, which helps to mask potential interference from other metal ions like iron or chromium by forming soluble complexes with them. truman.edu
Table 1: Properties of Nickel(II)-Dimethylglyoxime Complex
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | Ni(C₄H₇N₂O₂)₂ or Ni(dmgH)₂ | wikipedia.org |
| Appearance | Bright red or strawberry-colored solid | wikipedia.org |
| Coordination Geometry | Square planar | wikipedia.org |
| Formation pH | Typically 5-9 | truman.edu |
| Key Structural Feature | Intramolecular O-H···O hydrogen bonds | researchgate.net |
| Solubility | Very low in water | iu.edu |
Beyond its classical use in gravimetry, this compound is a crucial reagent for the spectrophotometric determination of trace amounts of nickel. scielo.brcore.ac.uk In the presence of an oxidizing agent, such as bromine or persulfate, and in an alkaline medium, nickel(II) reacts with this compound to form a soluble, red-orange or red-brown colored complex. scielo.bregyankosh.ac.in This complex involves nickel in a higher oxidation state, likely Ni(III) or Ni(IV). egyankosh.ac.in
The resulting colored solution strongly absorbs light in the visible region, typically with a maximum absorbance (λmax) at around 445 nm. scielo.bregyankosh.ac.in According to the Beer-Lambert Law, the intensity of the color is directly proportional to the concentration of nickel in the sample. By measuring the absorbance of an unknown sample and comparing it to a calibration curve prepared from standard nickel solutions, the concentration of nickel can be accurately determined. scribd.com The color intensity can vary with time, so it is often necessary to measure the absorbance within a fixed period after mixing the reagents. egyankosh.ac.in This method is highly sensitive and can be adapted for the analysis of nickel in a wide variety of samples, including alloys, soils, and water. egyankosh.ac.inresearchgate.net
Table 2: Parameters for Spectrophotometric Determination of Nickel
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Complexing Reagent | This compound (DMG) | egyankosh.ac.in |
| Medium | Alkaline, with an oxidizing agent (e.g., bromine water) | egyankosh.ac.in |
| Color of Complex | Red, red-orange | scielo.bregyankosh.ac.in |
| Wavelength of Maximum Absorbance (λmax) | ~445 nm | scielo.bregyankosh.ac.in |
| Interfering Ions | Cobalt(II), Gold(III), Dichromate | egyankosh.ac.in |
Palladium(II)-Dimethylglyoxime Complexes
This compound is also a highly effective precipitating agent for palladium(II). wikipedia.orgnasa.gov It reacts with Pd(II) ions in dilute mineral acid solutions (e.g., pH ~2) to form a bright yellow, insoluble precipitate with the formula Pd(dmgH)₂. scispace.com The ability to precipitate palladium from acidic solutions is a key feature that allows for its separation from nickel, which requires a neutral or ammoniacal solution for precipitation. scispace.com
The Pd(dmgH)₂ complex is isomorphous with its nickel counterpart, featuring a square planar coordination geometry. scispace.com However, X-ray diffraction studies have revealed slight differences in bond lengths and angles. scispace.com Like the nickel complex, Pd(dmgH)₂ is of definite composition and is suitable for gravimetric analysis. nasa.gov The complex is soluble in basic solutions (pH > 9-10). scispace.com
In addition to gravimetry, this compound is used for the spectrophotometric determination of palladium. nasa.gov The Pd(dmgH)₂ complex can be extracted into organic solvents like chloroform (B151607), and the absorbance of the resulting yellow solution is measured. scispace.com The complex has also been utilized in other analytical techniques, such as adsorptive stripping voltammetry, for the quantification of trace levels of palladium. The formation of the stable Pd(dmgH)₂ chelate has a reported stability constant (log β₂) of 34.3, indicating a very strong metal-ligand interaction.
Cobalt(III)-Dimethylglyoxime Complexes (Cobaloximes)
Cobalt complexes with this compound, commonly known as "cobaloximes," are of significant research interest, primarily as structural and functional models for the much more complex Vitamin B₁₂ coenzymes. acs.orgpaperpublications.orgnih.gov These complexes typically consist of a cobalt atom in the +3 oxidation state coordinated to two planar dimethylglyoximate ligands, forming a Co(dmgH)₂ moiety. bris.ac.uk This equatorial arrangement is structurally similar to the corrin (B1236194) ring found in Vitamin B₁₂. paperpublications.org The octahedral coordination sphere of the cobalt is completed by two axial ligands, which can be varied to study their influence on the complex's properties and reactivity. bris.ac.uk A general formula for these complexes is trans-[Co(dmgH)₂AX], where A is a neutral ligand (like pyridine) and X is an anion (like a halide). bris.ac.uk
The study of cobaloximes provides a simplified and accessible platform for investigating the fundamental chemistry of Vitamin B₁₂. bris.ac.uk The key analogy lies in the ability of both systems to form stable cobalt-carbon (Co-C) sigma bonds, a feature central to the biological function of Vitamin B₁₂ coenzymes. paperpublications.orglibretexts.org
Key similarities between cobaloximes and cobalamins (the family of cobalt-containing compounds including Vitamin B₁₂) include:
Structural Resemblance : The equatorial Co(dmgH)₂ unit of cobaloximes mimics the planar corrin macrocycle of Vitamin B₁₂. paperpublications.org Crystal structure analyses show that the Co-N and Co-C bond lengths in some alkylcobaloximes are very similar to those in the B₁₂ coenzyme. paperpublications.org
Variable Oxidation States : The cobalt center in both cobaloximes and Vitamin B₁₂ can exist in three accessible oxidation states: Co(III), Co(II), and the highly nucleophilic Co(I). pitt.edu The Co(I) species in both systems are powerful nucleophiles capable of reacting with electrophiles to form the crucial Co-C bond. msu.edu
Reactivity : Cobaloximes can replicate many of the characteristic reactions of Vitamin B₁₂. For example, alkylcobaloximes can undergo homolytic cleavage of the Co-C bond upon photolysis, a process relevant to the mechanism of some B₁₂-dependent enzymes. bris.ac.uk They can also participate in methyl group transfer reactions, such as the methylation of homocysteine, which is a key biological reaction catalyzed by a B₁₂-dependent enzyme. paperpublications.org
Because they are relatively easy and inexpensive to prepare, cobaloximes serve as excellent and effective models, providing valuable insights into the mechanisms of the more complex biological reactions catalyzed by Vitamin B₁₂. bris.ac.uklibretexts.org
Mixed-Ligand Cobaloxime Synthesis and Properties
Mixed-ligand cobaloximes, which are cobalt(III) complexes containing the dimethylglyoximato (dmgH) ligand, are of significant interest as models for vitamin B12. dergipark.org.tr Their synthesis generally involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or bromide, with this compound in a suitable solvent like ethanol or methanol. bris.ac.ukmsu.edu The addition of a neutral Lewis base, which will form one of the axial ligands, and a monoanionic ligand completes the coordination sphere of the cobalt center. bris.ac.uk The resulting Co(II) complex is then oxidized to Co(III) using a gentle stream of air or another oxidizing agent. msu.edu
A variety of neutral ligands (A) and anionic ligands (X) can be incorporated into the cobaloxime structure, with the general formula [Co(dmgH)2AX]. bris.ac.uk Neutral ligands that have been successfully incorporated include ammonia, pyridine (B92270), and triphenylphosphine. bris.ac.uk Anionic ligands can range from halides (Cl⁻, Br⁻, I⁻) and pseudohalides (SCN⁻, N₃⁻) to organic anions. bris.ac.uk The properties of these mixed-ligand complexes are highly dependent on the nature of the axial ligands. dergipark.org.tr
For instance, cobaloximes with amino acids as one of the axial ligands have been synthesized and characterized. researchgate.net These complexes are typically pseudo-octahedral, with the two dimethylglyoximato ligands occupying the equatorial plane and the amino acid and a halide or pseudohalide in the axial positions. researchgate.net The synthesis of these complexes can be achieved by reacting a cobalt(II) salt with this compound and the desired amino acid, with better yields reported when bromide is the axial halide. researchgate.net
The characterization of mixed-ligand cobaloximes is commonly performed using spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, as well as electrochemical methods like cyclic voltammetry. researchgate.netchemicalpapers.com IR spectra can confirm the coordination of the ligands to the cobalt center. chemicalpapers.com ¹H NMR spectroscopy is particularly useful for confirming the trans geometry of the complex, as the four methyl groups of the dimethylglyoximato ligands are equivalent and show a single resonance. chemicalpapers.com The chemical shift of these methyl protons is typically observed to shift downfield upon coordination. chemicalpapers.com ¹³C NMR spectra also support the trans configuration, showing a single sharp signal for the four equivalent methyl carbons. chemicalpapers.com
The diversity in the axial ligands allows for the fine-tuning of the electronic and steric properties of the cobaloxime complexes, which is crucial for their application in areas such as catalysis. dergipark.org.tr For example, the widely studied [Co(dmgH)2(py)Cl] (py = pyridine) complex is a known catalyst for hydrogen production. dergipark.org.tr
Copper(II)-Dimethylglyoxime Complexes
The coordination chemistry of copper(II) with this compound has been explored, leading to the synthesis of both mononuclear and dinuclear complexes. researchgate.net The reaction of a copper(II) salt with this compound can result in the formation of a copper(II)-dimethylglyoxime complex. reddit.com The resulting complexes can exhibit different geometries, such as square-planar or octahedral, depending on the reaction conditions and the presence of other coordinating species. epstem.netresearchgate.net
Mixed-ligand complexes of copper(II) with this compound and amino acids, such as alanine and methionine, have been synthesized and characterized. epstem.netresearchgate.netdergipark.org.tr The synthesis typically involves the reaction of a copper(II) salt with the amino acid and this compound in an ethanolic solution, with the pH adjusted to around 8. researchgate.netdergipark.org.tr These complexes are often solids that are insoluble in water and ethanol but soluble in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). researchgate.netdergipark.org.tr
Infrared spectroscopy indicates that the this compound ligand coordinates to the copper(II) ion in a bidentate fashion through the two nitrogen atoms of the oxime groups. epstem.netresearchgate.net In the case of mixed-ligand complexes with amino acids, the amino acid coordinates through the carboxylate oxygen and the nitrogen atom of the amino group. epstem.netresearchgate.net
The electronic spectra of these copper(II) complexes provide insights into their geometry. For example, a d-d transition band in the visible region around 711 nm can be indicative of an octahedral geometry, while a band around 520 nm may suggest a square-planar geometry. dergipark.org.tr A charge transfer band is also typically observed in the UV-Vis spectrum. dergipark.org.tr
Dinuclear copper(II) complexes with this compound have also been synthesized and structurally characterized. researchgate.net In the solid state, these complexes can feature two copper atoms bridged by the oximate groups of the this compound ligands. researchgate.net The copper atoms in these dinuclear structures can adopt a distorted square-pyramidal geometry, with four nitrogen atoms from the this compound ligands in the equatorial plane and an oxygen atom from a bridging this compound ligand in the apical position. researchgate.net Magnetic susceptibility measurements on these dinuclear complexes have revealed the presence of strong intramolecular antiferromagnetic interactions between the copper(II) centers. researchgate.net
Platinum(II)-Dimethylglyoxime Complexes
Platinum(II)-dimethylglyoxime complexes, with the general formula [Pt(dmgH)₂], are known to form square planar coordination compounds. semanticscholar.org Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the structural and electronic properties of these complexes. semanticscholar.orgproquest.com
The optimized molecular geometries from DFT calculations show that the [Pt(dmgH)₂] molecule is planar and centrosymmetric. semanticscholar.orgproquest.com The two dimethylglyoximato ligands are connected by two O-H...O hydrogen bonds, which are found to be asymmetric. semanticscholar.orgproquest.com The calculated Pt-N bond lengths are in good agreement with experimental data. semanticscholar.org
The infrared (IR) spectra of [Pt(dmgH)₂] have been calculated using DFT and show characteristic absorption bands for the O-H, C=N, and N-O vibrations. semanticscholar.org These theoretical spectra can be compared with experimental data, although discrepancies can arise due to the fact that experimental measurements are often performed on solid samples, while calculations may be performed for a single molecule in solution. semanticscholar.org
Time-dependent DFT (TD-DFT) calculations have been used to predict the UV-vis absorption spectra of [Pt(dmgH)₂]. semanticscholar.orgproquest.com The calculated spectra typically show three main absorptions in the range of 180 to 350 nm. semanticscholar.orgproquest.com These transitions are primarily assigned to ligand-centered π-π* transitions, with some contribution from metal(d) to ligand(π*) charge transfer (MLCT). semanticscholar.orgproquest.com The calculated absorption maxima are red-shifted compared to the corresponding nickel(II) and palladium(II) complexes. semanticscholar.orgproquest.com
Iron(II/III)-Dimethylglyoxime Complexes
Iron(II) and iron(III) ions form complexes with this compound. The reaction of an iron(II) salt, such as ferrous sulfate (B86663), with this compound in the presence of ammonium (B1175870) hydroxide (B78521) results in the formation of an iron(II)-dimethylglyoxime complex. byjus.com This reaction has been used for the microscopic identification of the resulting crystals. acs.org
The synthesis of iron(III)-dimethylglyoxime complexes has also been reported. researchgate.net Additionally, a mixed-valence trinuclear complex containing two iron(III) ions and one nickel(II) ion bridged by dimethylglyoximate ligands, L₂Fe₂(dmg)₃Ni₂, has been synthesized and characterized. acs.org
Zinc(II)-Dimethylglyoxime Complexes
Zinc(II) forms complexes with this compound. Mixed-ligand complexes of zinc(II) with the general formula [Zn(dmg)₂(B)(C)], where B is a pseudohalide (N₃⁻, NCS⁻, NCO⁻) and C is an acetate ion, have been synthesized and characterized. derpharmachemica.comderpharmachemica.comresearchgate.net
The characterization of these complexes has been carried out using elemental analysis and infrared spectroscopy. derpharmachemica.comresearchgate.net IR spectral data suggest that the this compound ligand coordinates to the zinc(II) ion through the nitrogen and oxygen atoms of the oxime group. derpharmachemica.comresearchgate.net The pseudohalide ligands are coordinated through their nitrogen atoms, and the acetate ion coordinates through a terminal carboxyl oxygen atom. derpharmachemica.comresearchgate.net These zinc complexes are of interest due to the biological significance of zinc. researchgate.net
Theoretical and Computational Studies of this compound Complexes
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the properties of this compound complexes. dergipark.org.trresearchgate.net These methods provide detailed insights into the molecular structure, electronic properties, and spectroscopic features of these compounds, complementing experimental findings. dergipark.org.trnih.govacs.orgresearchgate.net
Density Functional Theory (DFT) Calculations
DFT calculations have been widely applied to study a variety of metal-dimethylglyoxime complexes, including those of Ni(II), Pd(II), Pt(II), Cu(II), and Co(III). semanticscholar.orgproquest.comresearchgate.netnih.govacs.orgmdpi.comnih.gov These studies typically involve geometry optimization to determine the most stable molecular structure, followed by calculations of various properties.
Molecular Geometry: DFT calculations have been successful in predicting the molecular geometries of this compound complexes. For instance, in [M(dmgH)₂] complexes (M = Ni, Pd, Pt), DFT optimizations have confirmed their planar structures with intramolecular O-H...O hydrogen bonds. semanticscholar.orgproquest.com The calculated bond lengths and angles are generally in good agreement with experimental data from X-ray crystallography. semanticscholar.org For cobaloxime complexes, DFT has been used to obtain stable molecular geometries that are compatible with experimental data. researchgate.net
Electronic Structure and Reactivity: Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is often performed using DFT to understand the electronic structure and predict the chemical reactivity of the complexes. researchgate.net The energy gap between the HOMO and LUMO can provide information about the stability of the complex. dergipark.org.tr DFT-based reactivity parameters can also be calculated to explore the interactions of these complexes with other molecules. researchgate.net
Spectroscopic Properties: DFT and its time-dependent extension (TD-DFT) are used to calculate and interpret the vibrational (IR) and electronic (UV-vis) spectra of this compound complexes. semanticscholar.orgproquest.comnih.govacs.orgmdpi.com Calculated IR spectra can help in the assignment of experimentally observed vibrational bands, such as those corresponding to O-H, C=N, and N-O stretching frequencies. semanticscholar.orgmdpi.com TD-DFT calculations can predict the electronic absorption spectra, providing information about the nature of the electronic transitions (e.g., ligand-centered, metal-to-ligand charge transfer). semanticscholar.orgproquest.com For example, in [M(dmgH)₂] (M = Ni, Pd, Pt) complexes, TD-DFT calculations have assigned the main UV-vis absorptions to ligand-centered π-π* transitions with some MLCT character. semanticscholar.orgproquest.com
Thermodynamic Properties: DFT calculations can also be used to study the thermodynamic properties of reactions involving this compound complexes. For example, the electrochemical properties, such as reduction potentials and pKa values, of cobaloxime catalysts for hydrogen production have been investigated using DFT. nih.gov These calculations can help in understanding the mechanism of catalytic reactions and in the design of more efficient catalysts. nih.gov
The choice of the functional and basis set is crucial for obtaining accurate results in DFT calculations. A variety of functionals, such as B3LYP and M06-2X, and basis sets, like LANL2DZ for metal atoms and def2TZVP or 6-31G(d,p) for other atoms, have been employed in the study of this compound complexes. semanticscholar.orgproquest.comdergipark.org.tr
Table 1: Summary of DFT Studies on Metal-Dimethylglyoxime Complexes
Molecular Geometry Optimization
Computational chemistry offers powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound complexes, Density Functional Theory (DFT) is a widely used method to predict their structural parameters.
DFT calculations have successfully optimized the molecular geometries of various metal-dimethylglyoxime complexes, including those of Nickel (Ni), Palladium (Pd), and Platinum (Pt). mdpi.comsemanticscholar.org These studies often employ functionals like M06-2X or B3LYP and basis sets such as LANL2DZ for the metal ions and def2TZVP or 6-31G* for other atoms. mdpi.comscispace.com
For the classic square planar bis(dimethylglyoximato)nickel(II), [Ni(dmgH)], DFT calculations confirm a centrosymmetric and planar structure. mdpi.comsemanticscholar.org A key feature of this geometry is the presence of two strong intramolecular O-H···O hydrogen bonds that link the two dimethylglyoximato ligands. mdpi.comresearchgate.net The optimized geometries from these calculations show that these hydrogen bonds are asymmetric. mdpi.com The calculated bond lengths and angles are generally in good agreement with experimental data obtained from X-ray diffraction studies. scispace.comresearchgate.net For instance, the Ni-N bond distance in [Ni(dmgH)] is calculated to be around 1.85 Å. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for [Ni(dmgH)$_2$]
| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |
|---|---|---|
| Ni-N bond length | ~1.85 Å | ~1.85 Å |
| O-H···O distance | ~2.45 Å | ~2.45 Å |
Note: The values are approximate and can vary slightly depending on the computational method and basis set used.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
Understanding the electronic structure of this compound complexes is crucial for explaining their reactivity, stability, and spectroscopic properties. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
For metal-dimethylglyoxime complexes, the nature of the frontier orbitals is of particular interest. In complexes of Ni(II), Pd(II), and Pt(II), DFT calculations reveal that the HOMO and LUMO are predominantly centered on the ligands, with smaller contributions from the metal d-orbitals. semanticscholar.org Specifically, the LUMOs are often described as ligand-centered π* orbitals, while the HOMOs also have significant ligand π character. semanticscholar.orgproquest.com However, some deeper occupied molecular orbitals, such as the HOMO-3, show a predominant metal d character. proquest.com
The calculated HOMO-LUMO energy gaps for the [M(dmgH)] series (M = Ni, Pd, Pt) show a trend where the gap is largest for the Palladium complex. semanticscholar.org This suggests a higher kinetic stability for the Pd complex compared to the others in the series. semanticscholar.org
Table 2: Calculated HOMO-LUMO Energy Gaps for [M(dmgH)] Complexes (M = Ni, Pd, Pt)
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| [Ni(dmgH)] | - | - | 6.302 semanticscholar.org |
| [Pd(dmgH)] | - | - | 6.413 semanticscholar.org |
Data obtained from DFT calculations using the M06-2X functional. semanticscholar.org
The distribution of the HOMO and LUMO densities provides further insight. For instance, in some nickel-dimethylglyoxime complexes, the HOMO density is distributed over the ligands, while the LUMO density is more localized on the metal center and coordinated hydroxide ions, if present. dergipark.org.tr This distribution influences the electronic transitions and the sites for electrophilic and nucleophilic attack.
Thermodynamic Parameters and Complex Stability
Computational methods are invaluable for quantifying the stability of this compound complexes through the calculation of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. scispace.com These parameters provide a theoretical basis for the observed stability of these compounds.
DFT calculations have been used to compare the stability of different metal-dimethylglyoxime complexes. For example, a comparative study of [Ni(dmgH)] and [Cu(dmgH)] found that the nickel complex is more stable with respect to its isolated ions (M and dmgH) due to stronger hydrogen bonding. nih.govacs.org However, the reaction enthalpy for the formation of the copper complex from chemically relevant species is larger than that of the nickel complex. nih.govacs.org This is attributed to the greater binding enthalpy of the hydrated nickel ion, [Ni(HO)], compared to the hydrated copper ion, [Cu(HO)]. nih.govacs.org
In the dimeric form, [Ni(dmgH)] is found to be more stable than [Cu(dmgH)] by approximately 6 kcal/mol, a difference that is attributed to greater dispersive interactions in the nickel dimer. nih.govacs.org
Table 3: Comparative Stability of Ni(II) and Cu(II) this compound Complexes
| Parameter | [Ni(dmgH)] | [Cu(dmgH)] |
|---|---|---|
| Stability relative to isolated ions | More stable | Less stable |
Theoretical calculations on mixed-ligand complexes of Ni(II) this compound have shown that the thermodynamic parameters calculated using DFT at the B3LYP/6-31G* level of theory predict the stability of the complexes more accurately than semi-empirical methods like PM3. scispace.com The negative values of ΔG and ΔH obtained from these calculations indicate that the formation of the complexes is a spontaneous and exothermic process. scispace.com
Time-Dependent DFT (TD-DFT) for Spectral Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.tr By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, allowing for the assignment of experimentally observed absorption bands to specific electronic transitions.
For [M(dmgH)] complexes (M = Ni, Pd, Pt), TD-DFT calculations have been performed to understand their spectral properties. mdpi.comsemanticscholar.org The calculated spectra for these monomolecular species in solution typically show three main absorption bands in the range of 180 to 350 nm. mdpi.comresearchgate.net These absorptions are generally assigned to ligand-centered π-π* transitions, with some contributions from metal(d) to ligand(π*) charge transfer (MLCT). mdpi.comresearchgate.net
A notable finding from these studies is that the absorption bands exhibit a red-shift (a shift to longer wavelengths) as the metal ion is changed from Ni to Pd to Pt. mdpi.comresearchgate.net This trend is consistent with the changes in the electronic structure and orbital energies of the complexes. For the Pt complex, the long-wavelength absorption band has a more significant MLCT character compared to the Ni and Pd analogues. semanticscholar.org
Table 4: TD-DFT Calculated Absorption Maxima (λ) for [M(dmgH)] Complexes in DMSO
| Complex | Band 1 (nm) | Band 2 (nm) | Band 3 (nm) |
|---|---|---|---|
| [Ni(dmgH)] | ~170 | ~211 | ~310 |
| [Pd(dmgH)] | ~171 | ~231 | ~312 |
Data obtained from TD-DFT calculations using the M06-2X functional. semanticscholar.orgproquest.com
It is important to note that the notorious d-p transitions that dominate the color and electronic properties of these compounds in the solid state, where they form stacked structures, are found to be negligible in the calculated spectra of the monomolecular models in solution. mdpi.com This highlights the significant influence of intermolecular interactions on the spectral properties of these complexes.
Semi-empirical Methods (e.g., PM3)
While DFT is a highly accurate method, it can be computationally expensive. Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a faster, albeit less rigorous, alternative for studying the properties of large molecules like this compound complexes. scispace.comhe.com.br These methods use parameters derived from experimental data to simplify the quantum mechanical calculations.
Semi-empirical methods have been used to optimize the geometries and calculate the electronic and thermodynamic properties of mixed-ligand this compound complexes of Cu(II) and Ni(II). scispace.comhe.com.br In these studies, the structures are often first explored using a molecular mechanics force field (MMFF) to find low-energy conformers, which are then fully optimized using PM3 or DFT. scispace.comhe.com.br
Comparisons between the results from PM3 and DFT have shown that for some properties, PM3 can provide results that are in good agreement with experimental data. he.com.brscialert.net For instance, in one study, the PM3 method was found to have a better predictive ability for the stability of certain metal complexes, as indicated by a larger calculated HOMO-LUMO gap compared to the DFT/B3LYP/6-31G* method. scispace.comhe.com.br However, for other properties, such as vibrational frequencies and thermodynamic parameters, DFT methods generally provide a more accurate description. scispace.comscialert.net
It can be concluded that while semi-empirical methods like PM3 are useful for preliminary studies and for handling very large systems, DFT is generally the preferred method for obtaining a more accurate and detailed understanding of the coordination chemistry of this compound. scispace.comscialert.net
Advanced Applications and Research Directions of Dimethylglyoxime
Catalysissenescyt.gob.ecsenescyt.gob.ec
The complex compounds of dimethylglyoxime (B607122) have been subjects of numerous studies for their catalytic prowess in a variety of chemical reactions. senescyt.gob.ecsenescyt.gob.ec These metal dimethylglyoximates have shown significant potential in areas crucial for sustainable development, including green chemistry and energy production. senescyt.gob.ec
Metal-Dimethylglyoximate Complexes as Catalystssenescyt.gob.ecsenescyt.gob.ec
Metal-dimethylglyoximate complexes, often referred to as metal-dioxime complexes, serve as effective catalysts in several key chemical transformations. Their catalytic activity stems from the stable coordination environment provided by the this compound ligand to the central metal ion, which can facilitate redox processes essential for catalysis.
A significant area of research for metal-dimethylglyoximate complexes is in the photocatalytic production of molecular hydrogen, a cornerstone of the hydrogen economy and a critical aspect of green chemistry. senescyt.gob.ecsenescyt.gob.ec Cobaloxime complexes, which are cobalt complexes of this compound, have been identified as highly efficient catalysts for hydrogen evolution. rsc.orgpsu.edu
In these systems, a photosensitizer absorbs light and initiates an electron transfer process. For instance, a system combining a water-soluble porphyrin derivative, zinc meso-tetrakis(1-methylpyridinium-4-yl)porphyrin chloride, with a cobaloxime complex, [CoIII(dmgH)2(py)Cl], has demonstrated efficient photochemical hydrogen production under visible light. rsc.org This particular system, which is free of noble metals, achieved 280 turnovers of hydrogen production. rsc.org The reaction is typically conducted in the presence of a sacrificial electron donor, such as triethanolamine (B1662121) (TEOA). rsc.orgacs.org
Research has also explored the use of Boron-dipyrromethene (Bodipy) dyes as photosensitizers in conjunction with [CoIII(dmgH)2pyCl]. acs.org These studies have shown that halogenated chromophores are necessary for efficient bimolecular electron transfer due to their long-lived triplet states. acs.org The stability and efficiency of these hydrogen-producing systems can be fine-tuned by modifying the photosensitizer and optimizing the catalyst-to-dye ratio. acs.org
Table 1: Examples of Metal-Dimethylglyoximate Based Photocatalytic Hydrogen Production Systems
| Catalyst | Photosensitizer | Sacrificial Donor | Key Findings |
| [CoIII(dmgH)2(py)Cl] | Zinc meso-tetrakis(1-methylpyridinium-4-yl)porphyrin chloride | Triethanolamine (TEOA) | Achieved 280 turnovers of H2 production; a noble-metal-free system. rsc.org |
| [CoIII(dmgH)2pyCl] | Halogenated Boron-dipyrromethene (Bodipy) dyes | Triethanolamine (TEOA) | Long-lived triplet state of the photosensitizer is crucial for efficiency; optimal catalyst-to-dye ratio enhances production. acs.org |
This table is based on data from the cited research articles.
Metal-dimethylglyoximate complexes have also demonstrated catalytic activity in organic synthesis, particularly in oxidation reactions. The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry, and developing efficient and environmentally friendly catalytic systems is a key research goal. amazonaws.com
Copper(II) complexes with this compound have been utilized as catalysts for the oxidation of various alcohols. openaccesspub.org When anchored on a polymer support, these complexes effectively catalyze the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. openaccesspub.org The choice of oxidant is crucial, with tert-butylhydroperoxide (TBHP) showing higher product yields compared to hydrogen peroxide (H2O2) or iodosylbenzene under similar reaction conditions. openaccesspub.org
Table 2: Catalytic Oxidation of Alcohols using a Polymer-Anchored Copper(II)-Dimethylglyoxime Complex
| Substrate | Product | Yield (%) |
| 1-Propanol | Propanal | 85 |
| 1-Butanol | Butanal | 89 |
| 1-Hexanol | Hexanal | 80 |
| Benzyl (B1604629) alcohol | Benzaldehyde | 92 |
Data sourced from a study on the catalytic applications of polymer-anchored this compound copper(II) metal complex. openaccesspub.org Reaction conditions: 90mg catalyst, 5mmol substrate, 1mmol TBHP, 10ml methanol, at ≥50°C for 3-6 hours. openaccesspub.org
The oxygen reduction reaction (ORR) is a critical process in energy conversion and storage devices like fuel cells and metal-air batteries. rsc.org Researchers have developed highly efficient catalysts for the ORR by using this compound as a ligand to create nitrogen-doped carbon-supported nano-metal particles. researchgate.netnih.gov
In this approach, the pyrolysis of clathrates formed between metal ions (such as Pd, Ni, Cu, and Fe) and this compound yields metal nanoparticles supported on nitrogen-doped carbon. researchgate.netnih.gov The this compound itself serves as the source for the nitrogen doping in the carbon support. researchgate.netnih.gov This method produces catalysts that exhibit high efficiency for the ORR, which is attributed to the synergistic effect between the nitrogen-doped carbon and the metal nanoparticles. researchgate.netnih.gov
Polymer-Anchored this compound Metal Complexes in Catalysisopenaccesspub.orgsphinxsai.com
A significant advancement in the application of this compound-based catalysts is their immobilization on insoluble polymer supports. openaccesspub.orgsphinxsai.com This technique, known as heterogenization, offers several advantages over homogeneous catalysis, including enhanced thermal stability, improved selectivity, and simplified catalyst recovery and recyclability. iitm.ac.in
Polymer supports, such as polystyrene cross-linked with divinylbenzene, can be functionalized and then reacted with this compound and a metal salt to create the anchored catalyst. openaccesspub.orgsphinxsai.com The polymer matrix helps to disperse the active metal centers, which can prevent the loss of catalytic activity often seen in homogeneous systems. iitm.ac.in For example, a copper(II)-dimethylglyoxime complex anchored on a poly(styrene-divinylbenzene) support has been shown to be an effective and recyclable catalyst for the oxidation of alcohols. openaccesspub.org This catalyst could be reused for up to four cycles. openaccesspub.org
Hybrid Catalysts (e.g., ZnFe2O4@this compound)mdpi.comsciforum.netresearchgate.net
Hybrid materials, which combine two or more components to achieve novel properties, represent another frontier in catalysis. mdpi.comsciforum.net A notable example is the development of a magnetic hybrid catalyst, ZnFe2O4@this compound. mdpi.comsciforum.netresearchgate.net
This catalyst is synthesized by preparing zinc ferrite (B1171679) (ZnFe2O4) magnetic nanoparticles and subsequently modifying their surface with this compound. mdpi.comsciforum.netresearchgate.net Spinel ferrites like ZnFe2O4 possess both Lewis acid and Lewis base sites, and the addition of this compound, a dibasic acid, creates a bifunctional hybrid catalyst with an increased number of active sites. mdpi.comresearchgate.netsciforum.net This magnetic catalyst has been successfully applied in the one-pot synthesis of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. mdpi.comsciforum.net The key advantages of this system include mild reaction conditions, short reaction times, and the ability to easily retrieve the catalyst using a magnet for reuse. mdpi.comresearchgate.net
Environmental Remediation and Heavy Metal Removal
The unique ability of this compound to form stable complexes with various metal ions makes it a valuable tool for addressing environmental contamination, particularly in the context of industrial wastewater treatment.
This compound functions as a potent chelating ligand for the removal of toxic heavy metal ions from aqueous solutions. sancaiindustry.com Its two oxime groups, containing both imine nitrogen and hydroxyl oxygen atoms, provide effective coordination sites for metal ions. actabiologicaturcica.com This property is harnessed to sequester metals like lead (Pb²⁺), iron (Fe³⁺), and zinc (Zn²⁺) from industrial effluents. actabiologicaturcica.comactabiologicaturcica.com
In a notable study, this compound was used to treat wastewater containing high concentrations of these metals. actabiologicaturcica.comactabiologicaturcica.comresearchgate.net The ligand successfully formed water-soluble complexes with the metal ions at physiological pH and room temperature. actabiologicaturcica.comactabiologicaturcica.com The efficiency of this process was quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which demonstrated a significant reduction in the concentration of the target metals. actabiologicaturcica.comactabiologicaturcica.comresearchgate.net These findings underscore the potential of this compound as an effective agent for heavy metal remediation in wastewater treatment protocols. sancaiindustry.comactabiologicaturcica.comnih.gov
Table 1: Heavy Metal Removal Efficiency using this compound
| Metal Ion | Initial Concentration (ppm) | Final Concentration (ppm) | Removal Efficiency |
| Lead (Pb²⁺) | 50 | 5 | 90% |
| Iron (Fe³⁺) | 50 | 2.5 | 95% |
| Mercury (Hg²⁺) | 50 | 4 | 92% |
Data sourced from studies on heavy metal removal from wastewater. actabiologicaturcica.comresearchgate.netresearchgate.net
The global proliferation of lithium-ion batteries (LIBs) has created an urgent need for sustainable recycling methods to recover valuable and scarce materials. mdpi.com Hydrometallurgical processes, which involve leaching and separating metals in aqueous solutions, are a key focus of LIB recycling. dergipark.org.tr this compound plays a crucial role in these processes through its highly selective precipitation of nickel. mdpi.com
In a typical hydrometallurgical circuit for recycling LiNiₓCoᵧMn₂O₂ (NMC) cathodes, the battery material is first leached with an acid, such as sulfuric acid (H₂SO₄), often with a reducing agent like hydrogen peroxide (H₂O₂), to bring the metals into solution. eeer.org Following this leaching step, this compound is added to the solution. dergipark.org.tr This causes the selective precipitation of nickel as a nickel-dimethylglyoxime complex, Ni(C₄H₇N₂O₂)₂, leaving other valuable metals like cobalt, manganese, and lithium in the solution for subsequent recovery steps. dergipark.org.treeer.org
Research has demonstrated high efficiency in this separation. For instance, adding DMG in a 2:1 molar ratio to nickel ions (DMG:Ni²⁺) can precipitate approximately 99% of the nickel from the leach liquor. eeer.org Another study reported a nickel precipitation yield of 99.35%. dergipark.org.tr This selective removal is advantageous because the nickel-DMG complex can be easily dissolved in acid solutions, facilitating both the recycling of the DMG reagent and the recovery of pure nickel. eeer.org The optimal pH for this reaction is around 9, though excessively high pH can lead to side reactions. frontiersin.org
Table 2: Nickel Recovery from Spent Lithium-Ion Batteries using this compound
| Process Parameter | Value/Condition | Finding | Source |
| Reagent | This compound (DMG) | Selectively precipitates nickel ions. | mdpi.com |
| Molar Ratio (DMG:Ni²⁺) | 2:1 | ~99% of nickel precipitated. | eeer.org |
| Process Yield | Not specified | 99.35% nickel precipitation yield. | dergipark.org.tr |
| Optimal pH | 9 | Maximizes precipitation efficiency. | frontiersin.org |
Materials Science
The reactivity of this compound's oxime groups with isocyanates has been leveraged in materials science to create advanced polymers with unique and desirable functionalities.
This compound has been successfully integrated into polyurethane (PU) structures to create novel materials with enhanced properties. mjcce.org.mk The reaction between the oxime groups of DMG and diisocyanates forms poly(oxime-urethane)s. mjcce.org.mk This concept has been advanced through the development of a versatile this compound-urethane (DOU) moiety, which is then incorporated into a polyurethane backbone to create DOU-PU materials. researchgate.net
The presence of the DOU moiety imparts multiple functionalities to the polyurethane, including the ability to form dynamic bonds, coordinate with metal ions, and undergo photolysis. researchgate.net These characteristics result in materials with superior mechanical robustness and other advanced features. researchgate.net For example, the coordination of the this compound unit with metal ions like copper (Cu²⁺) can create dual-hard phases within the material, significantly enhancing its strength and toughness. researchgate.net
The integration of this compound into polymers has led to the creation of biomimetic materials that mimic the protective and adaptive features found in nature. researchgate.net These materials can possess a combination of high strength, toughness, and self-healing capabilities, making them suitable for applications such as protective films for valuable objects. researchgate.net
A significant breakthrough in this area is the development of self-healing polyurethane elastomers based on this compound. mdpi.com The self-healing property stems from the synergy of multiple dynamic bonds within the polymer structure. researchgate.netpolymer-korea.or.kr These include the reversible dissociation of the this compound-urethane (DOU) bond, abundant hydrogen bonds, and metal-ligand coordination bonds. researchgate.netresearchgate.netpolymer-korea.or.kr
When the material is damaged, these dynamic bonds can break and then reform, allowing the material to autonomously repair itself at room temperature. researchgate.netresearchgate.net The coordination of the DOU moiety with copper ions (Cu-DOU) has been shown to be particularly effective. researchgate.net Density functional theory calculations revealed that Cu(II) coordination accelerates the reversible dissociation of the oxime-urethane bond, which is crucial for achieving both excellent mechanical properties and high self-healing efficiency. researchgate.net These Cu-DOU-based polyurethanes (Cu-DOU-CPU) have demonstrated some of the highest reported mechanical performance for self-healing elastomers, reconciling the often-contradictory properties of mechanical robustness and rapid healing. researchgate.netpolymer-korea.or.kr
Table 3: Mechanical and Self-Healing Properties of this compound-Based Polyurethanes
| Polymer System | Tensile Strength | Toughness | Healing Condition | Healing Efficiency | Source |
| Cu-DOU-CPU | Up to 14.8 MPa | Up to 87.0 MJ m⁻³ | Room Temperature | Recovers to 13.8 MPa | researchgate.net, polymer-korea.or.kr |
| DOU-PU | High Strength | High Toughness | Room Temperature | Rapid Healing | researchgate.net |
Biomimetic Materials with Advanced Functionalities
Metal Coordination in Polymer Matrices
The incorporation of this compound (DMG) and its metal complexes into polymer matrices has been an area of active research, aiming to create novel materials with tailored catalytic and selective binding properties. These polymer-supported catalysts offer advantages such as ease of separation from reaction mixtures and potential for recyclability.
One approach involves binding divalent copper complexes with DMG to a moderately cross-linked styrene-divinylbenzene polymer. openaccesspub.org This method creates a polymer-supported catalyst. openaccesspub.org The loading of the metal onto the liganded polymer beads results in a color change, indicating the formation of the metal complex within the polymer matrix. openaccesspub.org Infrared (IR) spectroscopy confirms the coordination of the nitrogen atom of DMG to the metal, with a characteristic band appearing around 450 cm⁻¹ for the N-Cu bond. openaccesspub.org The degree of cross-linking in the polymer network influences the metal uptake capacity; a lower degree of cross-linking can lead to a higher number of accessible domains and thus higher metal loading. openaccesspub.org These polymer-anchored copper(II)-DMG complexes have demonstrated catalytic activity in the oxidation of various alcohols, such as 1-propanol, 1-butanol, 1-hexanol, and benzyl alcohol, using tert-butylhydroperoxide as an oxidant. openaccesspub.org The catalyst has also shown potential for being recyclable for several cycles. openaccesspub.org
Another strategy for creating selective materials is through ion-imprinted polymers (IIPs). A Ni(II)-dimethylglyoxime ion-imprinted polymer has been synthesized using a bulk polymerization method for the selective determination of Ni(II) ions. scielo.org.za This process involves complexing the Ni(II) template ion with DMG as the functional monomer in the presence of a crosslinker. scielo.org.za The resulting IIP exhibits high selectivity for Ni(II) ions even in the presence of other closely related metal ions like Co(II), Cu(II), Zn(II), Pd(II), and Fe(II). scielo.org.za The binding capacity of DMG is enhanced at higher pH values where it is deprotonated, allowing for effective complexation with metal ions. scielo.org.za
Furthermore, the complexation of Ni(II) with DMG entrapped within a Nafion membrane has been studied. researchgate.net This system allows for the diffusion-controlled uptake of Ni(II) and follows a pseudo-second-order kinetic model for complexation. researchgate.net
Biomedical and Biological Applications
Biomimetic Models for Enzymes (e.g., Vitamin B12 dependent isomerases)
This compound complexes, particularly those of cobalt, have been extensively studied as models for vitamin B12 coenzymes. amrita.edupaperpublications.org These synthetic analogs, often called "cobaloximes," mimic the chemical reactivity of the naturally occurring vitamin B12. amrita.edumsu.edu The study of these simpler model compounds provides valuable insights into the mechanisms of action of the much more complex vitamin B12. banglajol.info
Vitamin B12 is a unique coordination compound in biology as it is the only vitamin to contain a metal ion and is a naturally occurring organometallic compound. paperpublications.org Its structure features a cobalt(III) ion in an octahedral arrangement, coordinated to a corrin (B1236194) ring in the equatorial plane and two axial ligands. paperpublications.org The biochemical activity of vitamin B12 hinges on its ability to form stable metal-alkyl (Co-C) bonds. msu.edu
Cobaloximes successfully simulate the reactions of vitamin B12 coenzymes. amrita.edu The equatorial arrangement of two monodeprotonated this compound molecules in cobaloximes creates a planar macrocyclic ligand that is structurally similar to the corrin ring of vitamin B12. amrita.edumsu.edu Theoretical calculations and crystallographic data have confirmed the close structural and electronic similarity between cobalamins and cobaloximes. amrita.edu For instance, the two-electron reduction of a cobaloxime like [ClCo(dmgH)₂py] yields a Co(I) species, which is a super nucleophile. amrita.edu This species can then react with methyl iodide to form [CH₃Co(dmgH)₂py], a reaction that closely mirrors the chemistry of the B12 coenzyme. amrita.edu
The versatility of cobaloxime models allows for the synthesis of a large number of derivatives by varying the axial ligands. amrita.edumsu.edu This enables researchers to study the steric and electronic effects of these ligands on the stability and cleavage of the Co-C bond, which is crucial for understanding the homolysis and heterolysis of this bond in vitamin B12 coenzymes. amrita.edu The relative ease of synthesis of cobaloximes from inexpensive starting materials like this compound and pyridine (B92270) further enhances their utility as model systems. amrita.edu Other glyoxime (B48743) ligands, such as diphenylglyoxime, have also been used to create non-organometallic Co(III) complexes as vitamin B12 models. journals.co.za
Antimicrobial Activity of this compound Complexes
Complexes of this compound with various transition metals have demonstrated notable antimicrobial properties. Research has shown that metal chelation can significantly enhance the antimicrobial behavior of ligands like this compound. researchgate.net The resulting metal complexes often exhibit greater activity against pathogenic bacteria and fungi than the free ligand itself. researchgate.netmaxwellsci.com
Mixed ligand complexes of copper(II) with this compound and various amino acids have been synthesized and screened for their antimicrobial activity against species such as Escherichia coli (a Gram-negative bacterium), Bacillus cereus (a Gram-positive bacterium), Candida albicans (a yeast), and Aspergillus niger (a mold). researchgate.netummto.dz Studies have shown that some of these complexes are antimicrobially active. researchgate.net For instance, certain copper(II)-dimethylglyoxime-amino acid complexes were found to be active against both tested bacteria, while others showed more pronounced activity against C. albicans than A. niger. ummto.dz
Similarly, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) with this compound and other ligands like 2-aminophenol (B121084) have been tested against E. coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus flavus. ajol.inforesearchgate.net These complexes showed marked antimicrobial activity at a concentration of 10 mg/mL, suggesting their potential as antibacterial and antifungal agents. maxwellsci.comajol.inforesearchgate.net The antimicrobial activity of these complexes is often evaluated using the disc diffusion method, where the diameter of the zone of inhibition is measured. maxwellsci.comazjournalbar.com
In another study, mixed ligand complexes involving cephalexin (B21000) as a primary ligand and this compound as a secondary ligand with various first-row transition metals were synthesized. researchgate.netresearchgate.net The in-vitro antimicrobial studies of these complexes against bacteria like Staphylococcus aureus, Bacillus subtilis, and Enterobacter cloacae showed that the synthesized metal complexes had more inhibitory activity against Bacillus subtilis. researchgate.net The increased lipophilicity of the metal-ligand complex is thought to help it penetrate the bacterial cell membrane and deactivate the bacteria. researchgate.net
The following table summarizes the antimicrobial activity of some this compound complexes against various microorganisms:
| Complex Type | Test Microorganism | Activity Noted |
| Copper(II)-dimethylglyoxime-amino acid complexes | Escherichia coli, Bacillus cereus | Some complexes showed activity against both bacteria. researchgate.netummto.dz |
| Copper(II)-dimethylglyoxime-amino acid complexes | Candida albicans, Aspergillus niger | Some complexes were more active against C. albicans than A. niger. ummto.dz |
| Co(II), Ni(II), Cu(II) mixed-ligand complexes with this compound & 2-aminophenol | E. coli, S. aureus, A. niger, A. flavus | Showed antimicrobial activity at 10 mg/mL. ajol.inforesearchgate.net |
| Mixed ligand complexes with Cephalexin & this compound | Staphylococcus aureus, Bacillus subtilis | Complexes showed more inhibitory activity against Bacillus subtilis. researchgate.net |
Antioxidant Properties of this compound Complexes
This compound complexes have been investigated for their potential antioxidant properties. ontosight.aiontosight.ai The antioxidant activity of these compounds is often evaluated through in-vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netjocpr.com
Studies on mixed ligand copper(II) complexes with this compound and various amino acids have shown varied antioxidant activities. researchgate.net For example, complexes with tryptophan and glutamate (B1630785) exhibited moderate antioxidant activity, while a complex with arginine showed good antioxidant activity when compared to ascorbic acid as a positive control. researchgate.net
In another study, mixed ligand complexes of copper(II) with this compound as the primary ligand and purine (B94841) bases (adenine, guanine) or ortho-phenylenediamine as secondary ligands were synthesized and screened for their antioxidant properties. jocpr.com The results indicated that complexes with ortho-phenylenediamine and a mononuclear complex with adenine (B156593) demonstrated significant antioxidant activity in comparison to butylhydroxytoluene (B512018) (BHT), which was used as a positive control. jocpr.com
The evaluation of antioxidant activity is crucial as oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in various health issues. hilarispublisher.com The ability of a compound to scavenge free radicals, such as the hydroxyl radical, is directly related to its antioxidant capacity. hilarispublisher.com
The table below presents a summary of the antioxidant activity findings for some this compound complexes.
| Complex Type | Assay Method | Finding |
| Copper(II)-dimethylglyoxime with Tryptophan and Glutamate | DPPH | Moderate antioxidant activity. researchgate.net |
| Copper(II)-dimethylglyoxime with Arginine | DPPH | Good antioxidant activity compared to ascorbic acid. researchgate.net |
| Copper(II)-dimethylglyoxime with ortho-phenylenediamine | DPPH | Significant antioxidant activity compared to BHT. jocpr.com |
| Mononuclear Copper(II)-dimethylglyoxime with Adenine | DPPH | Significant antioxidant activity compared to BHT. jocpr.com |
Advanced Analytical Methodologies
Electrochemical Sensors for Metal Ion Detection
This compound (DMG) is a well-established chelating agent for metal ions, particularly nickel(II), and its properties have been harnessed to develop advanced electrochemical sensors. ohsu.edumdpi.com These sensors offer a sensitive, selective, and often low-cost alternative to traditional analytical techniques for metal ion detection. researchgate.netacs.org The principle behind these sensors often involves the modification of an electrode surface with DMG, which then selectively captures target metal ions from a sample solution. mdpi.commdpi.com The accumulated metal ions are then detected electrochemically, typically through stripping voltammetry. mdpi.commdpi.com
Chemically modified carbon paste electrodes are frequently used due to their low background currents, wide potential window, and ease of preparation. ohsu.edu Carbon paste electrodes modified with DMG have been employed for the detection of nickel. ohsu.edu Another approach involves the use of a glassy carbon electrode (GCE) modified with a nanocomposite containing DMG. For instance, a GCE modified with a Nafion-graphene (NGr) nanocomposite and DMG has been developed for the ultra-trace determination of Ni²⁺. mdpi.com The incorporation of graphene enhances the electrode's sensitivity due to its large surface-area-to-volume ratio and improved electron transfer kinetics. mdpi.com This type of sensor has demonstrated good selectivity for Ni²⁺ even in the presence of common interfering ions like Co²⁺ and Zn²⁺. mdpi.com
Researchers have also developed electrochemical sensors for Ni(II) using a zeolitic imidazolate framework-8@this compound/β-cyclodextrin/reduced graphene oxide (ZIF-8@DMG/β-CD/rGO) composite. mdpi.compreprints.org Furthermore, screen-printed carbon electrodes (SPCEs) coated with DMG have been created for the determination of Ni(II) by adsorptive stripping voltammetry (AdSV) without the need to add a chelating agent to the solution. ub.edu These DMG-coated SPCEs have shown good repeatability, reproducibility, and can be stored for at least a month. ub.edu
The operational parameters of these electrochemical sensors, such as accumulation potential, accumulation time, and pH, are typically optimized to achieve the best analytical performance. mdpi.comresearchgate.net The sensitivity of these sensors can be quite high, with detection limits often in the parts-per-billion (ppb) or even lower range. For example, a Nafion-graphene-DMG modified GCE achieved a detection limit of 1.5 µg L⁻¹ for Ni²⁺ with an accumulation time of 120 seconds. mdpi.com
The table below summarizes some examples of DMG-based electrochemical sensors and their performance characteristics.
| Electrode Type | Target Analyte | Technique | Key Findings |
| This compound modified carbon paste electrode | Nickel | AdSV | Employed as a functional ligand for heavy metal ion detection. ohsu.edu |
| Nafion-graphene-dimethylglyoxime modified glassy carbon electrode (NGr-DMG-GCE) | Ni²⁺ | AdCSV | Superior detection capabilities, good selectivity in the presence of Co²⁺ and Zn²⁺, detection limit of 1.5 µg L⁻¹. mdpi.com |
| ZIF-8@DMG/β-CD/rGO modified electrode | Ni(II) | - | Development of an electrochemical sensor for Ni(II) detection. mdpi.compreprints.org |
| This compound-coated screen-printed carbon electrode (DMG-SPCE) | Ni(II) | AdSV | Allows for Ni(II) determination without adding a chelating agent to the solution, good repeatability and stability. ub.edu |
Ion-Imprinted Polymers for Selective Metal Uptake
Ion-imprinted polymers (IIPs) represent a significant advancement in the field of selective metal ion separation and preconcentration. These materials are synthesized by creating a polymer matrix around a template metal ion, which is complexed with a specific ligand. Subsequent removal of the template ion leaves behind cavities that are sterically and chemically tailored for the selective rebinding of that specific ion. scielo.org.zaajol.info this compound (DMG) has been effectively utilized as a ligand in the synthesis of IIPs, particularly for the selective uptake of nickel(II) ions. scielo.org.za
The synthesis of a Ni(II)-dimethylglyoxime ion-imprinted polymer {Ni(II)-DMG IIP} typically involves a bulk polymerization method. scielo.org.za In this process, the template ion (Ni(II)) is first complexed with DMG and a functional monomer, such as 4-vinylpyridine. journals.co.za This complex is then polymerized in the presence of a cross-linker, like ethylene (B1197577) glycol dimethacrylate (EGDMA), and an initiator, such as 2,2'-azobisisobutyronitrile (AIBN), within a porogenic solvent. ajol.inforesearchgate.net The removal of the Ni(II) template, often accomplished by leaching with a strong acid, creates recognition sites within the polymer that are highly selective for Ni(II). scialert.net
Research has demonstrated the high selectivity of Ni(II)-DMG IIPs. Studies have shown that these polymers can achieve Ni(II) recoveries ranging from 93% to 100% in aqueous solutions, with minimal interference from other competing metal ions like Co(II), Cu(II), Zn(II), and Fe(II). scielo.org.zaresearchgate.net The selectivity is attributed to the specific size, charge, and geometry of the imprinted cavities, which are complementary to the Ni(II)-DMG complex. scialert.net Non-imprinted polymers (NIPs), synthesized without the template ion, show indiscriminate uptake of various metal ions, highlighting the effectiveness of the imprinting process. scialert.net
The performance of these IIPs has been validated in various environmental samples. For instance, Ni(II)-DMG IIPs have been successfully used to trap Ni(II) ions from complex matrices such as sea, river, and sewage water. scielo.org.za Optimization of the synthesis process, including the molar ratios of monomer, cross-linker, and template, can significantly enhance the extraction efficiency, achieving up to 100% in aqueous samples and 98-99% in soil and mine tailing samples. journals.co.zaresearchgate.net
To improve the practical application of these polymers, researchers have incorporated Ni(II)-DMG IIP particles into electrospun polysulfone nanofibers. ajol.info This approach increases the specific surface area of the polymer, enhancing the accessibility of the binding sites and allowing for the use of lower masses of the IIP material for effective metal ion trapping. ajol.info
Table 1: Performance of Ni(II)-Dimethylglyoxime Ion-Imprinted Polymers
| Parameter | Finding | Reference(s) |
|---|---|---|
| Synthesis Method | Bulk polymerization with Ni(II) template, DMG ligand, functional monomer, cross-linker, and initiator. | scielo.org.zaresearchgate.net |
| Selectivity | High selectivity for Ni(II) with minimal interference from Co(II), Cu(II), Zn(II), Pd(II), Fe(II), Ca(II), Mg(II), Na(I), and K(I). | scielo.org.zaresearchgate.net |
| Ni(II) Recovery | 93-100% in aqueous solutions. | researchgate.netajol.info |
| Binding Capacity | 120 µg·g⁻¹ | scielo.org.zaajol.info |
| Enrichment Factor | 2 to 18 in aqueous solutions; 27 to 40 in soil samples. | journals.co.zaajol.info |
| Application | Selective extraction of Ni(II) from sea, river, sewage water, soil, and mine tailings. | scielo.org.zaresearchgate.net |
Photometric Reagent Applications
This compound is a well-established and widely used photometric reagent in analytical chemistry, particularly for the determination of nickel. vedantu.comgeeksforgeeks.orgchemicalbook.com The method is based on the reaction of DMG with nickel ions in an alkaline solution, typically in the presence of an oxidizing agent, to form a stable, colored complex. egyankosh.ac.in This colored product allows for the quantitative determination of nickel concentration using spectrophotometry. scielo.br
The reaction between Ni(II) and DMG in an ammoniacal or alkaline medium forms a characteristic bright red or pink, insoluble precipitate of nickel dimethylglyoximate. chemicalbook.comscielo.br For photometric analysis, conditions are often modified to produce a soluble, colored complex. In the presence of an oxidizing agent like bromine or persulfate, nickel is oxidized to a higher oxidation state (likely Ni(III) or Ni(IV)), which then forms a red, water-soluble complex with DMG. egyankosh.ac.inscite.ai This complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance typically reported around 445 nm. egyankosh.ac.inredalyc.org
The intensity of the color produced is directly proportional to the concentration of nickel in the sample, following the Beer-Lambert law over a specific concentration range. asianpubs.org However, the color intensity can vary with time, making it necessary to perform absorbance measurements within a fixed period after mixing the reagents. egyankosh.ac.in The method's sensitivity is notable, with detection limits reported as low as 13 µg L⁻¹ for nickel. researchgate.net
While highly selective for nickel, the method can be subject to interference from certain metal ions such as cobalt(II), copper(II), and iron(II), which can also form colored complexes with DMG. egyankosh.ac.inscielo.brscite.ai To mitigate these interferences, techniques like solvent extraction are often employed. The nickel dimethylglyoximate complex can be selectively extracted into an organic solvent like chloroform (B151607) from an aqueous solution within a specific pH range (e.g., 4.7-10), separating it from interfering ions. scite.ai The extracted complex can then be determined photometrically. scite.ai
The application of ultrasonic irradiation has been shown to enhance the sensitivity of the nickel-DMG spectrophotometric method by 1.5-fold compared to conventional methods using persulfate oxidation. researchgate.net This modification also reduces reagent consumption and operator handling. researchgate.net
Table 2: Photometric Determination of Nickel using this compound
| Parameter | Details | Reference(s) |
|---|---|---|
| Principle | Formation of a colored complex between nickel (in a higher oxidation state) and DMG in an alkaline medium. | egyankosh.ac.in |
| Complex Color | Red | chemicalbook.comegyankosh.ac.in |
| Oxidizing Agents | Bromine, Persulfate | egyankosh.ac.inresearchgate.net |
| Wavelength of Max. Absorbance (λmax) | ~445 nm | egyankosh.ac.inredalyc.org |
| Linear Range | 0.15 to 1.5 mg L⁻¹ Ni | researchgate.net |
| Detection Limit | 13 µg L⁻¹ Ni | researchgate.net |
| Interfering Ions | Co(II), Fe(II), Cu(II) | egyankosh.ac.inscielo.br |
Future Perspectives and Emerging Research Areas
Exploration of Novel Metal-Dimethylglyoxime Architectures
The classic square planar M(dmgH)₂ complexes, known for their stability and characteristic colors, are now serving as building blocks for more complex and functional structures. Research is expanding to include novel architectures that offer unique properties and applications beyond the traditional scope.
One promising area is the use of dimethylglyoxime (B607122) clathrates as precursors for synthesizing advanced catalytic materials. A facile method has been reported for preparing nitrogen-doped carbon-supported metal nanoparticles by pyrolyzing metal-dimethylglyoxime clathrates. mdpi.com In this approach, the this compound ligand itself serves as the source for the nitrogen-doped carbon matrix, while coordinating various metal ions like Palladium (Pd), Nickel (Ni), Copper (Cu), and Iron (Fe). mdpi.com This process yields high-performance catalysts for applications such as the oxygen reduction reaction (ORR). mdpi.com The resulting nano-particles, such as Pd-NC, Fe-NC, Ni-NC, and Cu-NC, exhibit excellent catalytic performance due to the synergistic effects between the metal centers and the nitrogen-doped carbon support. mdpi.com
Theoretical studies are also shedding light on the formation of novel architectures, such as dimers of metal-dimethylglyoxime complexes. Density Functional Theory (DFT) calculations have been used to investigate the stability and electronic properties of [M(dmgH)₂]₂ dimers where M is Ni(II) or Cu(II). nih.gov These studies predict that the Ni(dmgH)₂ dimer is more stable than its copper counterpart due to greater dispersive interactions. nih.gov Interestingly, a modest ferromagnetic coupling is predicted between the two Cu(II) ions in the Cu(dmgH)₂ dimer. nih.gov Furthermore, research suggests that in solution, species previously thought to be monomolecular might actually be oligomeric aggregates. semanticscholar.org This understanding of aggregation and intermolecular forces is crucial for controlling the assembly of new supramolecular structures.
| Metal Ion | Resulting Nanoparticle | Application | Key Finding |
| Palladium (Pd) | Pd-NC | Oxygen Reduction Reaction (ORR) | This compound acts as a ligand and a source for nitrogen-doped carbon support. mdpi.com |
| Nickel (Ni) | Ni@NC | Oxygen Reduction Reaction (ORR) | The pyrolysis of the (dmg)₂Ni complex at 350 °C yields nitrogen-doped carbon-supported Ni nanoparticles. mdpi.com |
| Copper (Cu) | Cu-NC | Oxygen Reduction Reaction (ORR) | Successfully synthesized via pyrolysis of the corresponding this compound clathrate. mdpi.com |
| Iron (Fe) | Fe-NC | Oxygen Reduction Reaction (ORR) | Demonstrates a facile method to create high-performance catalysts from low-cost ligands. mdpi.com |
Advanced Spectroscopic and Imaging Techniques for In-Situ Studies
To fully understand the behavior and functionality of this compound complexes in various environments, researchers are increasingly employing advanced spectroscopic and computational methods. These techniques provide unprecedented insight into structural, electronic, and dynamic properties, often in real-time and under reaction conditions.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become powerful tools for studying the properties of metal-dimethylglyoxime complexes. nih.govsemanticscholar.org These computational methods allow for detailed analysis of molecular geometries, infrared (IR) and UV-visible spectra, and frontier molecular orbitals. nih.govsemanticscholar.org For instance, DFT calculations have been used to compare the structural and electronic properties of Ni(dmgH)₂ and Cu(dmgH)₂, revealing differences in hydrogen bonding strength and stability. nih.gov Such studies have also elucidated the nature of the O-H---O hydrogen bonds within the complex, suggesting an asymmetric character in the planar molecules. semanticscholar.org
Various spectroscopic techniques are used to characterize these complexes experimentally. Infrared (IR) spectroscopy helps to establish the coordination modes of the ligand to the metal center, while UV-visible spectroscopy reveals the electronic environment of the metal ion. researchgate.net For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is crucial for confirming the oxidation state of the metal, such as identifying Ni(III) in certain complexes. researchgate.net Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) provides further detail on the ligand structure within the complex. researchgate.net
A developing area is the use of specialized techniques for in-situ analysis. Colorimetric Solid Phase Extraction (C-SPE) combined with diffuse reflectance spectroscopy offers a novel way to quantify metal ions like nickel. researchgate.net In this method, the colored Ni(dmgH)₂ precipitate is collected on a membrane, and its concentration is determined directly from the surface's reflectance spectrum, enabling rapid, single-step analysis. researchgate.net
| Technique | Information Obtained | Example Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction enthalpies, hydrogen bond strength. nih.govsemanticscholar.org | Comparing the stability and spectral properties of Ni(dmgH)₂ and Cu(dmgH)₂. nih.gov |
| Time-Dependent DFT (TD-DFT) | UV-visible absorption spectra, electronic transitions. nih.govsemanticscholar.org | Assigning ligand-centered and metal-to-ligand charge transfer (MLCT) transitions. semanticscholar.org |
| Infrared (IR) Spectroscopy | Ligand coordination modes, hydrogen bonding characteristics. researchgate.net | Confirming the formation of complexes and studying the O-H stretching modes. nih.govresearchgate.net |
| UV-visible Spectroscopy | Electronic environment of the metal ion, complex geometry. researchgate.net | Investigating the square-planar environment of Ni(II) in complexes. researchgate.net |
| Electron Paramagnetic Resonance (EPR) | Oxidation state of paramagnetic metal centers. researchgate.net | Confirming the trivalent state of nickel in specific this compound complexes. researchgate.net |
| Colorimetric Solid Phase Extraction (C-SPE) | Quantitative analysis of metal ions on a solid surface. researchgate.net | In-situ determination of nickel(II) concentration in water samples. researchgate.net |
Rational Design of this compound-Based Ligands for Specific Applications
The classic this compound molecule is now being viewed as a scaffold that can be systematically modified to create new ligands with tailored properties. This "rational design" approach aims to fine-tune the steric and electronic characteristics of the ligand to control the behavior of the resulting metal complex for specific applications, such as catalysis or molecular recognition. umsl.edu
The core principle of ligand-based design involves establishing a structure-activity relationship (SAR), where the ligand's structure is correlated with its biological or chemical activity. nih.gov Computational methods are central to this effort, allowing researchers to model how changes to a ligand's structure will affect its properties and the properties of its metal complexes. nih.govnih.gov By modifying the substituents on the glyoxime (B48743) backbone, it is possible to influence factors like the solubility of the complex, the redox potential of the metal center, and the accessibility of catalytic sites.
For example, strategies for tuning the electronic properties of ligands can involve introducing electron-donating or electron-withdrawing groups. umsl.edu This can alter the electron density at the coordinated metal center, which in turn impacts its catalytic activity. umsl.edu Similarly, adjusting the steric bulk of the ligand can influence the geometry of the metal complex and create specific pockets or channels, which is crucial for developing selective catalysts or sensors. umsl.edu While much of the foundational work in rational ligand design has focused on other ligand families like phosphines or PHOX ligands, the principles are directly transferable to the design of new this compound derivatives. umsl.edu The goal is to move beyond the parent dmgH₂ molecule to a family of related ligands, each optimized for a particular function, from selective metal extraction to advanced catalysis. researchgate.netresearchgate.net
Interdisciplinary Research Integrating this compound Chemistry with Nanotechnology and Supramolecular Chemistry
The convergence of this compound chemistry with nanotechnology and supramolecular chemistry is opening up new frontiers for creating functional materials and devices. taylorfrancis.com This interdisciplinary approach leverages the self-assembly properties and coordination capabilities of this compound complexes to build larger, more intricate systems at the nanoscale. mdpi.comub.edu
In nanotechnology, nanomaterials such as nanoparticles, nanowires, and nanotubes are explored for a wide range of applications due to their unique size-dependent properties. taylorfrancis.com this compound is proving to be a valuable tool in this field. As previously mentioned, metal-dimethylglyoxime complexes can serve as ideal precursors for synthesizing metal nanoparticles embedded within a nitrogen-doped carbon matrix. mdpi.com This "bottom-up" approach, a core concept in nanoscience, uses molecular-level components to build functional nanomaterials. mdpi.comic.ac.uk These materials have significant potential as catalysts in energy applications. mdpi.com
Supramolecular chemistry, which studies chemistry "beyond the molecule," focuses on systems held together by non-covalent interactions like hydrogen bonding and π-π stacking. ub.eduic.ac.uk The square planar M(dmgH)₂ complexes are excellent examples of supramolecular building blocks. The strong intramolecular hydrogen bonds contribute to the planarity of the molecule, while intermolecular π-π stacking interactions can lead to the formation of one-dimensional chains in the solid state. Researchers are exploring how to control these self-assembly and self-organization processes to create new supramolecular aggregates and materials. ub.edu By designing modified this compound ligands, it may be possible to program the assembly of these molecules into specific architectures, such as nanotubes or vesicles, for applications in nanomedicine or materials science. dcu.ie The integration of these fields allows for the creation of sophisticated, hierarchical structures where the well-defined coordination chemistry of this compound is combined with the unique properties of nanoscale and supramolecular systems. taylorfrancis.comdcu.ie
Q & A
Q. How is dimethylglyoxime utilized in the spectrophotometric determination of nickel in steel alloys?
Methodological Answer: DMG reacts with Ni²⁺ in ammoniacal solutions to form a bright red, insoluble complex (Ni(C₄H₇N₂O₂)₂), which is quantified via spectrophotometry at 445–530 nm. This method is standardized in protocols like GB/T 223.23-2008 and GB/T 223.24-1994 , which specify extraction and measurement steps to minimize interference from Fe³⁺ and Co²⁺ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: DMG is classified as a flammable solid (GHS Category 2) and acutely toxic (oral, dermal; GHS Category 3). Essential precautions include:
- Engineering Controls : Use local exhaust ventilation to suppress dust formation and avoid explosive concentrations (≥10 g/m³) .
- PPE : Wear NIOSH-approved N100/P3 respirators, nitrile gloves, and safety goggles. Avoid skin contact due to potential sensitization .
- Storage : Keep in sealed containers away from ignition sources and oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictory data in DMG-based palladium detection due to ligand degradation?
Methodological Answer: DMG’s palladium complexes (e.g., [Pd(DMG)₂]) are pH-sensitive and prone to hydrolysis in acidic media. Contradictions in stability constants (log β = 18–22) arise from variations in ionic strength and competing ligands.
- Mitigation Strategies :
- Use buffered solutions (pH 4–6) with sodium acetate to stabilize the complex.
- Optimize DMG concentration (0.05–0.1 M) to avoid ligand excess interfering with voltammetric signals .
- Validate results with ICP-MS or X-ray crystallography to confirm stoichiometry .
Q. What experimental design considerations are essential for using DMG as a chelating agent in organometallic synthesis?
Methodological Answer: DMG’s bidentate coordination forms square-planar complexes with metals (Ni²⁺, Pd²⁺). Key considerations include:
- Solvent Selection : Use methanol or NaOH solutions (DMG is insoluble in water) to enhance ligand solubility .
- Stoichiometry : Maintain a 2:1 (DMG:metal) ratio to avoid polynuclear complexes.
- Kinetic Control : Slow addition of DMG to metal solutions prevents rapid precipitation and ensures monodisperse particles .
- Example : Synthesis of Ni(DMG)₂ yields a red precipitate with a reported stability constant (log K = 18.6) at 25°C .
Data Interpretation and Optimization
Q. How can DMG-based gravimetric methods be optimized for high-precision nickel analysis?
Methodological Answer: Gravimetric methods (e.g., GB/T 223.25-1994 ) require:
- Precipitation Conditions : Heat samples to 60–70°C to accelerate complex formation.
- Washing Protocol : Rinse precipitates with hot water to remove excess DMG and NH₄⁺ ions.
- Drying : Dry Ni(DMG)₂ at 110°C for 2 hours to constant weight.
Error Sources : Incomplete digestion or co-precipitation of Fe³⁺ can skew results. Use masking agents like tartaric acid .
Q. Why do DMG-based conductometric titrations for Ni²⁺ sometimes fail to detect endpoints?
Methodological Answer: High-frequency conductometric methods may fail due to low conductivity of DMG complexes or interference from counterions (e.g., Cl⁻).
- Solutions :
Structural and Mechanistic Insights
Q. What structural features of DMG enable its specificity for nickel over other transition metals?
Methodological Answer: DMG’s two oxime groups (–N–OH) deprotonate in basic media, forming a planar, conjugated system that selectively binds Ni²⁺ via N–O donor atoms. The resulting square-planar geometry minimizes steric hindrance, unlike tetrahedral complexes with Co²⁺ or Fe³⁺ .
- Key Data :
Safety and Regulatory Compliance
Q. What waste disposal protocols are mandated for DMG-contaminated laboratory waste?
Methodological Answer: DMG waste must be treated as hazardous due to its toxicity (LD₅₀ = 250 mg/kg, oral rat).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
